Physicochemical Profile: logP and H-Bond Donors vs. Methyl Carbamate
Using the compound's SMILES (CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C) , calculated physicochemical properties can be compared with the closest catalogued analog, methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate (replacing the N-tert-butyl urea with a methyl carbamate). The target compound's N-tert-butyl urea terminus contributes an additional hydrogen-bond donor (total HBD = 2 vs. 1 for the methyl carbamate analog) and increased lipophilicity due to the three methyl groups on the tert-butyl moiety. The ortho-methyl on the benzamide ring further distinguishes its conformational profile from meta- and para-substituted analogs [1]. Predicted logP values for the target compound are expected to be approximately 1.5–2.5 units higher than the methyl carbamate analog, consistent with the established contribution of a tert-butyl group to lipophilicity (π ≈ 1.98 for t-Bu vs. π ≈ 0.52 for –OCH3) [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | logP (predicted): ~2.6–3.5 (based on structural fragment additivity); HBD = 2 (urea N–H + amide N–H); HBA = 3; tPSA ≈ 70–75 Ų |
| Comparator Or Baseline | Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate: logP (predicted): ~1.0–1.8; HBD = 1; HBA = 4; tPSA ≈ 67–72 Ų |
| Quantified Difference | ΔlogP ≈ +1.0 to +2.0 (target more lipophilic); ΔHBD = +1 (target has additional H-bond donor capacity) |
| Conditions | Calculated values based on SMILES structure using fragment-based prediction methods (e.g., Crippen, Wildman-Crippen); not experimentally measured for this compound |
Why This Matters
Higher lipophilicity and additional hydrogen-bond donor capacity directly impact membrane permeability, solubility, and protein-binding profiles, which are critical considerations for assay design and lead optimization in drug discovery campaigns.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Fragment constants for tert-butyl and methyl groups). View Source
